molecular formula C7H15Cl2N5O B15299024 5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride

5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride

Cat. No.: B15299024
M. Wt: 256.13 g/mol
InChI Key: JZOAXQBRQYWZNP-UHFFFAOYSA-N
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Description

5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride is a compound that features a piperidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride typically involves multiple steps. One common method includes the reaction of 3-aminopiperidine with a triazole derivative under controlled conditions. The reaction is often catalyzed by a metal catalyst and may require specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(3-Aminopiperidin-1-yl)ethanol hydrochloride
  • 1-[(3R)-3-aminopiperidin-1-yl]ethan-1-one dihydrochloride

Uniqueness

5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride is unique due to its specific combination of a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H15Cl2N5O

Molecular Weight

256.13 g/mol

IUPAC Name

3-(3-aminopiperidin-1-yl)-1,4-dihydro-1,2,4-triazol-5-one;dihydrochloride

InChI

InChI=1S/C7H13N5O.2ClH/c8-5-2-1-3-12(4-5)6-9-7(13)11-10-6;;/h5H,1-4,8H2,(H2,9,10,11,13);2*1H

InChI Key

JZOAXQBRQYWZNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NNC(=O)N2)N.Cl.Cl

Origin of Product

United States

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